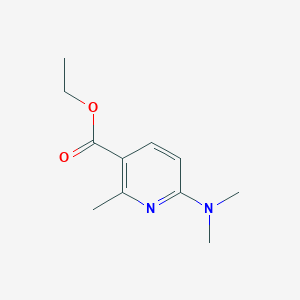

Ethyl 6-(dimethylamino)-2-methylnicotinate

Description

Significance of Nicotinate (B505614) Derivatives in Chemical Research

Nicotinate derivatives are a class of compounds with considerable importance in both medicinal and synthetic chemistry. Their versatile structure serves as a scaffold for the development of a wide array of biologically active molecules.

In the field of medicinal chemistry , nicotinate derivatives have been investigated for a range of therapeutic applications. chemimpex.comglpbio.com They are known to exhibit various biological activities, including:

Anti-inflammatory properties : Certain nicotinate derivatives have been synthesized and evaluated as potential anti-inflammatory agents. rsc.orgenvironmentclearance.nic.in

Antibacterial and antifungal activity : Research has shown that some nicotinamide (B372718) derivatives possess antimicrobial and antifungal properties. molbase.com

Insecticidal and herbicidal activity : The pyridine (B92270) nucleus in nicotinic acid derivatives has been associated with toxicity to insects, leading to their use in agrochemical research. chemimpex.commolbase.com

In organic synthesis , nicotinate esters are valuable intermediates and building blocks. chemimpex.com They serve as precursors for the synthesis of more complex molecules, including pharmaceuticals and other fine chemicals. molbase.com The reactivity of the pyridine ring and the ester group allows for a variety of chemical transformations, making them versatile tools for chemists. For instance, methyl nicotinate can be used as a starting material for the synthesis of various other derivatives. chemimpex.com

Overview of the Chemical Compound's Research Relevance

There is a lack of specific, publicly available research literature focusing exclusively on Ethyl 6-(dimethylamino)-2-methylnicotinate. Its relevance in research is therefore inferred from the broader context of nicotinate derivatives and the known functions of its constituent chemical groups. The presence of the dimethylamino group, a common substituent in pharmacologically active compounds, suggests potential for investigation in medicinal chemistry.

The table below outlines the key structural features of the compound and the typical research relevance associated with these features in related molecules.

| Feature | Name | General Research Relevance |

| Core Structure | Pyridine | A fundamental heterocyclic scaffold present in many bioactive compounds and pharmaceuticals. |

| Functional Group | Ethyl Nicotinate | Serves as a key synthetic intermediate and is explored for various biological activities. chemimpex.comcymitquimica.com |

| Substituent | 2-Methyl Group | Can influence the molecule's steric and electronic properties, potentially affecting its reactivity and interaction with biological targets. |

| Substituent | 6-Dimethylamino Group | A common functional group in medicinal chemistry that can impact a molecule's basicity, solubility, and ability to interact with biological receptors. |

Given the established importance of the nicotinate scaffold and the potential influence of its specific substituents, this compound represents a compound of potential interest for future investigation in synthetic and medicinal chemistry. However, at present, detailed research findings on this specific molecule are not available in the public domain.

Structure

3D Structure

Properties

Molecular Formula |

C11H16N2O2 |

|---|---|

Molecular Weight |

208.26 g/mol |

IUPAC Name |

ethyl 6-(dimethylamino)-2-methylpyridine-3-carboxylate |

InChI |

InChI=1S/C11H16N2O2/c1-5-15-11(14)9-6-7-10(13(3)4)12-8(9)2/h6-7H,5H2,1-4H3 |

InChI Key |

NEHAJSXXFPEUDE-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1=C(N=C(C=C1)N(C)C)C |

Origin of Product |

United States |

Computational and Theoretical Investigations of Ethyl 6 Dimethylamino 2 Methylnicotinate and Analogues

Quantum Chemical Studies

Quantum chemical studies are fundamental to elucidating the intrinsic properties of Ethyl 6-(dimethylamino)-2-methylnicotinate at the atomic level. These investigations rely on the principles of quantum mechanics to model the behavior of electrons and nuclei within the molecule, offering a detailed picture of its electronic structure and reactivity.

Density Functional Theory (DFT) Applications in Structural and Electronic Analysis

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems, such as molecules. It is employed to determine the optimized geometry, bond lengths, and bond angles of this compound. DFT calculations, often utilizing functionals like B3LYP with basis sets such as 6-311++G(d,p), provide a detailed understanding of the molecule's three-dimensional conformation and the distribution of electron density. uh.edumdpi.com

Structural analysis via DFT reveals the planarity of the pyridine (B92270) ring and the orientation of the ethyl ester and dimethylamino groups. These geometric parameters are crucial for understanding the molecule's steric and electronic properties. The electronic analysis further provides insights into the distribution of charge across the molecule, highlighting the electron-donating nature of the dimethylamino group and the electron-withdrawing character of the ethyl nicotinate (B505614) core.

Table 1: Hypothetical DFT-Calculated Structural Parameters for this compound This table is illustrative and based on typical values for similar molecular fragments.

| Parameter | Bond/Angle | Calculated Value |

|---|---|---|

| Bond Length | C2-C3 | 1.39 Å |

| C6-N(CH₃)₂ | 1.37 Å | |

| C3-C(O)OEt | 1.51 Å | |

| Bond Angle | C2-C3-C4 | 118.5° |

| N1-C6-N(CH₃)₂ | 121.0° | |

| Dihedral Angle | C2-C3-C(O)-O | 25.0° |

Molecular Orbital Analysis (HOMO-LUMO Gaps, π-Bonding Interactions)

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding the chemical reactivity and electronic transitions of a molecule. mdpi.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter that indicates the molecule's kinetic stability and its susceptibility to electronic excitation. nih.govresearchgate.net

For this compound, the HOMO is expected to be localized primarily on the electron-rich dimethylamino group and the pyridine ring, reflecting its electron-donating character. Conversely, the LUMO is anticipated to be centered on the electron-deficient pyridine ring and the ethyl ester group. The presence of the strong electron-donating dimethylamino group is predicted to raise the HOMO energy level, thereby reducing the HOMO-LUMO gap and influencing the molecule's electronic absorption properties. nih.gov Analysis of the π-bonding interactions within the pyridine ring and their perturbation by the substituents provides further understanding of the electronic delocalization and aromaticity of the system.

Table 2: Hypothetical Frontier Orbital Energies and HOMO-LUMO Gap for this compound This table is for illustrative purposes.

| Orbital | Energy (eV) |

|---|---|

| HOMO | -5.85 |

| LUMO | -1.25 |

| HOMO-LUMO Gap | 4.60 |

Electrostatic Potential (ESP) Maps and Fukui Functions for Reactive Site Identification

Molecular Electrostatic Potential (ESP) maps are valuable tools for visualizing the charge distribution and predicting the reactive sites of a molecule. researchgate.netscispace.comyoutube.com The ESP map of this compound would likely show a region of negative potential (typically colored red) around the nitrogen atom of the pyridine ring and the oxygen atoms of the ester group, indicating their propensity to act as sites for electrophilic attack. Conversely, regions of positive potential (typically colored blue) would be expected around the hydrogen atoms.

Fukui functions provide a more quantitative measure of a site's reactivity towards nucleophilic, electrophilic, or radical attack. By analyzing the change in electron density upon the addition or removal of an electron, Fukui functions can pinpoint the most reactive atoms within the molecule. For this compound, these calculations would help in identifying specific atoms susceptible to different types of chemical reactions.

Spectroscopic Property Simulations and Analysis

Computational simulations of spectroscopic properties are essential for interpreting experimental spectra and gaining a deeper understanding of the molecule's vibrational and electronic behavior.

Theoretical Determination of UV-Vis Spectra via TD-DFT

Time-Dependent Density Functional Theory (TD-DFT) is a widely used method for simulating the electronic absorption spectra (UV-Vis) of molecules. mdpi.com By calculating the energies of electronic transitions from the ground state to various excited states, TD-DFT can predict the absorption maxima (λmax) and the corresponding oscillator strengths.

For this compound, TD-DFT calculations would likely predict electronic transitions involving the promotion of an electron from the HOMO to the LUMO. The nature of these transitions, such as π → π* or n → π*, can be characterized by analyzing the molecular orbitals involved. The electron-donating dimethylamino group is expected to cause a red-shift (bathochromic shift) in the absorption spectrum compared to the unsubstituted ethyl nicotinate.

Table 3: Hypothetical TD-DFT Calculated Electronic Transitions for this compound This table is for illustrative purposes.

| Transition | Wavelength (nm) | Oscillator Strength (f) | Major Contribution |

|---|---|---|---|

| S₀ → S₁ | 320 | 0.45 | HOMO → LUMO |

| S₀ → S₂ | 285 | 0.15 | HOMO-1 → LUMO |

Simulated IR and Raman (SERS) Spectra for Vibrational Analysis

Computational simulations of infrared (IR) and Raman spectra are invaluable for the assignment of vibrational modes observed in experimental spectra. biorxiv.orgresearchgate.netrsc.orgbiorxiv.org DFT calculations can predict the harmonic vibrational frequencies and their corresponding intensities. uh.edu

The simulated IR spectrum of this compound would show characteristic peaks corresponding to the stretching and bending vibrations of its functional groups. For instance, C=O stretching of the ester, C-N stretching of the dimethylamino group, and various vibrations of the pyridine ring would be identifiable. mdpi.com

Surface-Enhanced Raman Spectroscopy (SERS) is a technique that provides significantly enhanced Raman signals of molecules adsorbed on nanostructured metal surfaces. mdpi.comnih.gov Theoretical simulations can help in understanding the SERS enhancement mechanism and the orientation of the molecule on the metal surface. For this compound, SERS studies could provide detailed information about its interaction with metallic nanoparticles.

Table 4: Hypothetical Calculated Vibrational Frequencies for Key Functional Groups of this compound This table is for illustrative purposes and shows unscaled frequencies.

| Vibrational Mode | Functional Group | Calculated Frequency (cm⁻¹) |

|---|---|---|

| C=O Stretch | Ethyl Ester | 1725 |

| C-N Stretch | Dimethylamino | 1350 |

| Ring Breathing | Pyridine | 995 |

| C-H Stretch | Methyl | 2980 |

Nuclear Magnetic Resonance (NMR) Chemical Shift Prediction and Interpretation

Computational chemistry provides powerful tools for the prediction of Nuclear Magnetic Resonance (NMR) spectra, which are essential for the structural elucidation of organic molecules. frontiersin.org For this compound, theoretical chemical shifts for both ¹H and ¹³C nuclei can be calculated using quantum mechanical methods, such as Density Functional Theory (DFT) with the Gauge-Including Atomic Orbital (GIAO) approach. researchgate.net These predictions, when compared with experimental data, can confirm the molecular structure. mdpi.com The accuracy of such predictions has significantly improved, with machine learning algorithms now able to forecast ¹H shifts with a mean absolute error of less than 0.20 ppm. frontiersin.orgmdpi.com

The predicted ¹H NMR spectrum of this compound is expected to show distinct signals corresponding to its different proton environments. The ethyl group would present as a quartet for the methylene (B1212753) (-CH2-) protons and a triplet for the terminal methyl (-CH3) protons, due to spin-spin coupling. The dimethylamino group would likely appear as a singlet, integrating to six protons. The methyl group attached to the pyridine ring would also produce a singlet. The two aromatic protons on the pyridine ring would appear as doublets in the downfield region, characteristic of aromatic systems. wikipedia.org

Similarly, the ¹³C NMR spectrum can be predicted. The carbonyl carbon of the ester group would have the largest chemical shift. The carbons of the pyridine ring would resonate in the aromatic region, with their specific shifts influenced by the electron-donating dimethylamino group and the electron-withdrawing ester group. The carbons of the ethyl, dimethylamino, and methyl substituents would appear in the upfield region of the spectrum.

The table below outlines the theoretically predicted ¹H and ¹³C NMR chemical shifts for this compound, based on computational models and data from analogous structures. mdpi.comscielo.br

Interactive Data Table: Predicted NMR Chemical Shifts (ppm)

| Atom Type | Group | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Aromatic CH | Pyridine Ring (C3-H) | 7.5 - 7.8 | 125 - 130 |

| Aromatic CH | Pyridine Ring (C4-H) | 6.4 - 6.7 | 105 - 110 |

| Methylene (-CH2-) | Ethyl Ester | 4.2 - 4.5 (quartet) | 60 - 65 |

| Methyl (-CH3) | Ethyl Ester | 1.2 - 1.5 (triplet) | 13 - 16 |

| Methyl (-CH3) | Ring Substituent (at C2) | 2.4 - 2.7 (singlet) | 20 - 25 |

| Methyl (-CH3) | Dimethylamino | 3.0 - 3.3 (singlet) | 38 - 42 |

| Carbonyl C=O | Ethyl Ester | N/A | 165 - 170 |

| Aromatic C | Pyridine Ring (C2, C5, C6) | N/A | 140 - 160 |

Intermolecular Interactions and Supramolecular Assembly

The supramolecular assembly of this compound in the solid state is governed by a variety of non-covalent interactions. frontiersin.org These interactions dictate the crystal packing and ultimately influence the material's physical properties. rsc.org The molecule's structure, featuring a pyridine ring, an ester group, and alkyl substituents, allows for a complex interplay of hydrogen bonds, π-interactions, and van der Waals forces.

Hydrogen Bonds: Although this compound lacks classical hydrogen bond donors like O-H or N-H, it can participate in weaker C-H···O and C-H···N hydrogen bonds. researchgate.net The oxygen atoms of the ester carbonyl group and the nitrogen atom of the pyridine ring can act as hydrogen bond acceptors. The hydrogen atoms on the methyl and ethyl groups, as well as those on the aromatic ring, can act as donors. These interactions, while individually weak, can collectively contribute significantly to the stability of the crystal lattice. nih.gov

π-Interactions: The electron-rich pyridine ring is capable of engaging in π-π stacking interactions. acs.org These interactions are crucial in the packing of many aromatic and heteroaromatic compounds. acs.org The geometry of these interactions can vary, including parallel-displaced or T-shaped arrangements, where the centroid-to-centroid distance between rings is a key parameter. researchgate.net The presence of substituents on the pyridine ring influences the electron density distribution, which in turn modulates the strength and nature of these π-π interactions. acs.org The dimethylamino group, being electron-donating, enhances the π-electron density of the ring, potentially strengthening its interaction with electron-deficient aromatic systems.

Hirshfeld surface analysis is a computational tool used to visualize and quantify intermolecular interactions within a crystal structure. nih.gov It maps the electron distribution of a molecule within its crystalline environment, allowing for the identification of close contacts between neighboring molecules. The surface can be color-coded based on various properties, such as d_norm, which highlights contacts shorter than the sum of van der Waals radii. mdpi.com

For this compound, a Hirshfeld analysis would provide a quantitative breakdown of the different types of intermolecular contacts. The analysis generates a 2D "fingerprint plot" that summarizes all the interactions. researchgate.net Based on analyses of similar organic molecules, it is predicted that H···H contacts, arising from the numerous alkyl and aromatic hydrogen atoms, would constitute the largest percentage of the Hirshfeld surface. nih.govacs.org Contacts involving the heteroatoms, such as O···H/H···O and N···H/H···N, would represent the hydrogen bonding interactions. nih.gov C···H/H···C contacts would signify interactions involving the aromatic ring and alkyl groups. nih.gov

Interactive Data Table: Predicted Hirshfeld Surface Contact Contributions

| Contact Type | Predicted Contribution (%) | Description |

| H···H | 45 - 60% | van der Waals forces and non-specific contacts |

| C···H / H···C | 15 - 25% | Contacts involving alkyl groups and the pyridine ring |

| O···H / H···O | 10 - 20% | Represents C-H···O hydrogen bonds to the ester |

| N···H / H···N | 1 - 5% | Represents C-H···N hydrogen bonds to the pyridine N |

| Other | < 5% | Minor contacts (e.g., C···C, C···O, C···N) |

Enzyme-Substrate Interaction Modeling

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand or substrate) when bound to a second (a receptor or enzyme). nih.gov This modeling is crucial for understanding the potential biological activity of compounds like this compound. As an ester, this compound could theoretically act as a substrate for hydrolytic enzymes such as esterases or proteases. nih.gov Docking studies can elucidate how the molecule fits into an enzyme's active site and which interactions stabilize the enzyme-substrate complex. mdpi.comresearchgate.net

In a hypothetical interaction with a serine hydrolase, this compound would bind within the enzyme's active site. The active site is typically a pocket or groove on the enzyme surface containing key amino acid residues. For a serine hydrolase, this includes a catalytic triad (B1167595) (e.g., Serine, Histidine, Aspartate). nih.gov

The binding of the substrate would be stabilized by a network of non-covalent interactions:

Hydrogen Bonding: The carbonyl oxygen of the ester could form a hydrogen bond with a donor residue in the active site.

Hydrophobic Interactions: The methyl and ethyl groups, along with the pyridine ring, could engage in hydrophobic interactions with nonpolar residues like Leucine, Valine, or Phenylalanine.

π-Interactions: The pyridine ring could form π-π stacking or cation-π interactions with aromatic residues such as Tyrosine or Tryptophan.

Interactive Data Table: Potential Enzyme-Substrate Interactions

| Substrate Moiety | Enzyme Residue (Example) | Interaction Type |

| Ester Carbonyl Oxygen | Serine, Glycine | Hydrogen Bond (Acceptor) |

| Pyridine Ring | Phenylalanine, Tyrosine | π-π Stacking |

| Dimethylamino Group | Aspartate, Glutamate (B1630785) | Potential Ionic/H-Bond |

| Ethyl and Methyl Groups | Leucine, Isoleucine | Hydrophobic (van der Waals) |

Enzymes accelerate reactions by stabilizing the transition state, which is a high-energy, transient species on the reaction pathway. libretexts.orgyoutube.com For the hydrolysis of an ester like this compound, the reaction proceeds through a tetrahedral intermediate. libretexts.org This intermediate has a negatively charged oxygen atom (an oxyanion).

Computational modeling can help elucidate this mechanism. In the active site of a serine hydrolase, the catalytic serine residue attacks the carbonyl carbon of the substrate's ester group. This forms the unstable tetrahedral transition state. The enzyme stabilizes this state through specific interactions. A key feature is the "oxyanion hole," a region of the active site rich in hydrogen bond donors (e.g., backbone N-H groups of other amino acids like Glycine or Serine) that form hydrogen bonds with the negatively charged oxygen of the intermediate. rsc.org This electrostatic stabilization significantly lowers the activation energy of the reaction, thereby increasing the catalytic rate. rsc.orgnih.gov Following the collapse of this intermediate, the ethoxy group is released as ethanol (B145695), and a deacylation step regenerates the free enzyme.

Conformational Analysis and Molecular Flexibility

Computational and theoretical investigations into this compound and its analogues provide significant insights into their conformational preferences and molecular flexibility. These studies are crucial for understanding the structure-activity relationships that govern the chemical and biological properties of these compounds. The primary determinants of this molecule's flexibility are the rotational barriers around the key single bonds that connect the substituted pyridine ring to the dimethylamino and ethyl nicotinate moieties.

The conformational landscape of this compound is largely defined by the orientation of the dimethylamino and the ethyl ester groups relative to the pyridine ring. Theoretical calculations, often employing Density Functional Theory (DFT), are used to determine the rotational energy barriers and identify the most stable conformers.

A significant aspect of the molecular flexibility of this compound is the rotation around the C-N bond of the dimethylamino group. Studies on analogous molecules, such as 4-dimethylaminopyridine (B28879) (DMAP) and other substituted pyridines, have shown that the rotation of the dimethylamino group is a key factor in their chemical reactivity and catalytic activity. nih.govwikipedia.org The barrier to rotation around the aryl-N bond in substituted pyridines and pyrimidines has been reported to be in the range of 9-14 kcal/mol for neutral molecules. nih.gov Protonation of the pyridine ring is expected to increase this barrier due to increased π-bond character between the ring and the exocyclic nitrogen. nih.gov

The flexibility is also influenced by the rotation of the ethyl ester group. The orientation of the ester group relative to the pyridine ring can be described by the dihedral angle between the plane of the ring and the plane of the ester. Studies on nicotinic acid and its esters have shown that different conformers can exist, with the relative energies depending on the substitution pattern and the environment. researchgate.netnih.gov

The interplay between the electronic effects of the dimethylamino group and the steric hindrance from the methyl group at the 2-position of the pyridine ring will further influence the conformational preferences. These factors can affect the planarity of the system and the rotational barriers of the substituent groups.

Below are tables summarizing typical rotational barriers for functional groups found in molecules analogous to this compound, providing a basis for understanding its molecular flexibility.

Table 1: Calculated Rotational Barriers for the Dimethylamino Group in Analogous Pyridine Derivatives

| Compound | Method | Rotational Barrier (kcal/mol) |

| 4-dimethylaminopyrimidine | DFT | 9 - 14 |

| Protonated 4-dimethylaminopyrimidine | DFT | 16.4 - 17.6 |

| N,N-dimethyl-4-aminopyridine (DMAP) | NMR Spectroscopy | ~7-8 |

Data is illustrative and based on findings for structurally similar compounds. nih.gov

Table 2: Calculated Rotational Barriers for Ester Groups in Nicotinate Analogues

| Compound | Method | Rotational Barrier (kcal/mol) |

| Methyl Nicotinate | Gas Electron Diffraction & Ab Initio | Low barrier for s-trans conformer |

| Arecoline (methyl 1,2,5,6-tetrahydro-1-methylnicotinate) | MP2/6-31G** | Low rotational barriers |

Data is illustrative and based on findings for structurally similar compounds. researchgate.net

Biological and Biochemical Activity of Ethyl 6 Dimethylamino 2 Methylnicotinate Derivatives

In Vitro Biological Activity Screening

The therapeutic potential of nicotinic acid derivatives is vast, with in vitro studies revealing a range of biological effects. These compounds have been evaluated for their ability to combat inflammation, pain, oxidative stress, microbial infections, and cancer, demonstrating significant activity in various experimental models.

Nicotinic acid derivatives have been identified as promising candidates for the development of new anti-inflammatory and analgesic drugs. nih.govnih.govjst.go.jp In vitro and in vivo studies have demonstrated their ability to modulate key inflammatory pathways and reduce pain responses.

Two series of novel nicotinic acid derivatives were synthesized and showed significant anti-inflammatory activity in vitro without affecting the viability of macrophage cells. nih.gov Certain compounds from these series exhibited potent inhibition of nitrite (B80452), a key inflammatory mediator. nih.gov Specifically, compounds featuring a 2-bromophenyl substituent displayed notable analgesic and anti-inflammatory effects when compared to the reference drug mefenamic acid. nih.govjst.go.jp One such derivative, compound 4c (from the study), emerged as a particularly active agent with a dual anti-inflammatory and analgesic profile. nih.govjst.go.jp

The mechanism of action for many of these derivatives involves the inhibition of cyclooxygenase (COX) enzymes, particularly COX-2, which is a key enzyme in the inflammatory process. nih.gov Several newly synthesized nicotinate (B505614) derivatives showed highly potent and selective COX-2 inhibitory activity. nih.govresearchgate.net Compounds 4c and 4f (from the study) not only demonstrated selectivity indices higher than the standard drug celecoxib (B62257) but also significantly reduced levels of inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6). nih.gov The anti-inflammatory effects are also linked to the inhibition of reactive oxygen species (ROS) production by human blood cells, with some isonicotinates showing potency eight times greater than ibuprofen. semanticscholar.org

| Compound Series/Derivative | Biological Activity | Key Findings | Reference |

|---|---|---|---|

| 2-Substituted Phenyl Derivatives (4a, 4c, 4d) | Analgesic & Anti-inflammatory | Showed significant reduction in acetic acid-induced writhing (61.7% to 73.7%); comparable to mefenamic acid. | jst.go.jp |

| Nicotinate Derivatives (4c, 4f) | Selective COX-2 Inhibition | Demonstrated selectivity indices 1.8-1.9 fold higher than celecoxib and reduced TNF-α and IL-1β levels. | nih.gov |

| Isonicotinate of meta-aminophenol (Compound 5) | Anti-inflammatory (ROS Inhibition) | IC50 value of 1.42 µg/mL, which was eight-fold better than ibuprofen. | semanticscholar.org |

| Nicotinic Acid Derivatives (4h, 5b) | Anti-inflammatory | Exhibited potent nitrite inhibition and superior anti-inflammatory activity compared to ibuprofen. | nih.gov |

Several derivatives of nicotinic acid have demonstrated notable antioxidant properties. These compounds can mitigate oxidative stress, which is implicated in numerous diseases. nih.gov Their antioxidant potential has been evaluated through various in vitro assays that measure activities such as free radical scavenging and protection against oxidative damage. nih.govnih.gov

One study investigated the antioxidant potential of novel nicotinic acid-based compounds and found that a specific derivative, 5c , exhibited a superoxide (B77818) dismutase (SOD) level nearly comparable to that of ascorbic acid, a well-known antioxidant. nih.gov This suggests that the compound has a strong capacity to neutralize harmful superoxide radicals. nih.gov Other research has also reported mild to moderate antioxidant capacities for derivatives like thionicotinic acid, which showed a radical scavenging activity of 33.20%. researchgate.net

The antioxidant properties of these derivatives are often linked to their chemical structure. nih.gov For instance, nicotine (B1678760) alkaloids have shown varied antiradical efficacy and antioxidant activity that is dependent on their specific structure and dosage. nih.gov Furthermore, nicotinamide (B372718), a form of vitamin B3, is a precursor to coenzymes like NADH and NADPH, which are crucial components of the cellular antioxidant defense system. nih.gov

| Compound/Derivative | Assay/Activity | Result | Reference |

|---|---|---|---|

| Compound 5c (Nicotinic Acid-based) | Superoxide Dismutase (SOD) Level | Almost comparable to ascorbic acid. | nih.gov |

| Thionicotinic acid | Radical Scavenging Activity | 33.20% activity. | researchgate.net |

| Nicotine Alkaloids | DPPH scavenging, Fe2+ chelating | Activity was structure- and dose-dependent. | nih.gov |

The emergence of drug-resistant strains of Mycobacterium tuberculosis has created an urgent need for new antitubercular agents. Nicotinic acid and its derivatives, particularly hydrazides, have shown significant promise in this area. nih.govjalsnet.com Isoniazid (B1672263), a cornerstone of tuberculosis treatment, is itself a derivative of nicotinic acid. jalsnet.com

Several studies have synthesized and evaluated series of nicotinic acid hydrazides for their in vitro activity against M. tuberculosis. In one such study, N'-(un/substituted 2-oxoindolin-3-ylidene)-6-(4-fluorophenyl)-2-methylnicotinohydrazides demonstrated potent activity. nih.govnih.gov Specifically, compounds 8b and 8c from this series exhibited the highest activity, with Minimum Inhibitory Concentration (MIC) values of 12.5 µg/mL and 6.25 µg/mL, respectively. nih.govnih.gov The incorporation of a bromine atom into the isatin (B1672199) moiety of compound 8c was found to remarkably increase its potency. nih.gov

Another study evaluated a range of nicotinic and isoniazid derivatives, finding that a compound designated 11d showed an excellent MIC of 1.2 µg/mL, which is comparable to first-line drugs like isoniazid and rifampicin. semanticscholar.orgresearchgate.net Structure-activity relationship (SAR) studies suggest that the lipophilicity of these derivatives is a crucial factor for their antimycobacterial activity, as it may facilitate their passage through the mycobacterial cell wall. nih.govjalsnet.comnih.gov

| Compound Series/Derivative | MIC (μg/mL) | Reference |

|---|---|---|

| Compound 8c (Isatin hydrazide) | 6.25 | nih.govnih.gov |

| Compound 8b (Isatin hydrazide) | 12.5 | nih.govnih.gov |

| Compounds 4a, 4b, 4f, 8a | 25 | nih.gov |

| Compound 11d (Isoniazid derivative) | 1.2 | semanticscholar.orgresearchgate.net |

| Nitro-containing derivatives (3a, 7a) | 3.13 | researchgate.net |

Nicotinic acid and nicotinamide derivatives have emerged as a significant class of compounds in the search for novel anticancer agents. nih.govbenthamscience.comsemanticscholar.org In vitro studies have demonstrated their ability to inhibit the proliferation of various human cancer cell lines.

A study focused on designing novel nicotinic acid-based cytotoxic agents found that compound 5c exhibited the highest cytotoxic potential against HCT-15 (colon cancer) and PC-3 (prostate cancer) cell lines, with activity comparable to or better than the standard drug doxorubicin. nih.gov Another set of newly designed nicotinamide derivatives showed promising antiproliferative effects against HCT-116 (colorectal cancer) and HepG2 (hepatocellular carcinoma) cell lines. nih.gov Compound 10 from this series displayed potent IC50 values of 15.4 µM and 9.8 µM against HCT-116 and HepG2 cells, respectively. nih.gov

The anticancer mechanism of these derivatives often involves the inhibition of key signaling pathways necessary for tumor growth and survival. nih.gov For example, compound 5c demonstrated potent inhibition of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), a critical protein in angiogenesis, with an IC50 of 0.068 µM. nih.gov This compound also induced apoptosis, as indicated by a significant increase in caspase-3 levels. nih.gov Similarly, other nicotinamide derivatives have been shown to induce cell cycle arrest and apoptosis in cancer cells. nih.gov

| Compound/Derivative | Cancer Cell Line | IC50 Value | Reference |

|---|---|---|---|

| Compound 5c | HCT-15 (Colon) | Potent cytotoxicity | nih.gov |

| PC-3 (Prostate) | Potent cytotoxicity | ||

| Compound 10 | HCT-116 (Colorectal) | 15.4 µM | nih.gov |

| HepG2 (Liver) | 9.8 µM | ||

| Compound 7 | HCT-116 (Colorectal) | 15.7 µM | nih.gov |

| HepG2 (Liver) | 15.5 µM | ||

| Compound N4 | MCF-7 (Breast) | 12.1 µM |

Derivatives of nicotinic acid and nicotinamide have demonstrated a broad spectrum of antimicrobial activities, positioning them as valuable scaffolds for the development of new treatments for infectious diseases.

Antifungal Activity: Nicotinamide derivatives have been designed and synthesized as potential succinate (B1194679) dehydrogenase inhibitors, a mechanism used by some commercial fungicides. acs.org In one study, thirty-eight such derivatives were evaluated, with compound 3a-17 showing the most potent activity against the phytopathogenic fungi Rhizoctonia solani and Sclerotinia sclerotiorum, with IC50 values of 15.8 µM and 20.3 µM, respectively. acs.org Another series of nicotinamide derivatives was found to be highly active against Candida albicans, including fluconazole-resistant strains, with compound 16g exhibiting a low MIC value of 0.25 µg/mL. bohrium.comnih.gov This compound was found to act by disrupting the fungal cell wall. bohrium.comnih.gov

Antibacterial Activity: Nicotinic acid derivatives have shown efficacy against both Gram-positive and Gram-negative bacteria. tmkarpinski.commdpi.com A series of acylhydrazones derived from nicotinic acid showed promising activity against Gram-positive bacteria, particularly Staphylococcus epidermidis (MIC = 1.95 µg/mL) and methicillin-resistant Staphylococcus aureus (MRSA) (MIC = 7.81 µg/mL). mdpi.com The major compound found in the ethyl acetate (B1210297) extract of Nicotiana tabacum, Pyridine (B92270), 3-(1-methyl-2-pyrrolidinyl)-, (S), also demonstrated a broad spectrum of antibacterial activity. nih.gov

Antiviral Activity: Nicotinic acid derivatives have also been investigated for their antiviral properties. A preparation named Glycyvir, containing nicotinates of glycyrrhizic acid, was shown to inhibit the replication of SARS-CoV-2 in vitro with an IC50 of 2–8 μM. nih.govresearchgate.net This preparation also exhibited inhibitory activity against HIV pseudoviruses, likely by interfering with virus entry into the target cell. nih.govresearchgate.net Furthermore, nicotinic acid isolated from Bubali Cornu demonstrated significant antiviral and anti-inflammatory properties in H1N1-induced acute lung injury models, where it was found to inhibit virus replication. nih.gov

| Compound/Derivative | Activity | Target Organism | MIC / IC50 | Reference |

|---|---|---|---|---|

| Compound 3a-17 | Antifungal | Rhizoctonia solani | IC50 = 15.8 µM | acs.org |

| Compound 16g | Antifungal | Candida albicans | MIC = 0.25 µg/mL | bohrium.comnih.gov |

| Acylhydrazone (from nicotinic acid) | Antibacterial | Staphylococcus epidermidis | MIC = 1.95 µg/mL | mdpi.com |

| Glycyvir | Antiviral | SARS-CoV-2 | IC50 = 2–8 µM | nih.govresearchgate.net |

| Nicotinic Acid | Antiviral | Influenza A (H1N1) | Inhibited virus replication | nih.gov |

Enzyme Modulation and Target Engagement

The diverse biological activities of nicotinic acid derivatives are often rooted in their ability to modulate the function of specific enzymes and engage with biological targets. This targeted interaction is key to their therapeutic potential in cancer, inflammation, and infectious diseases.

In the context of cancer, a primary target for nicotinamide derivatives is the Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), a tyrosine kinase receptor crucial for angiogenesis. nih.govsemanticscholar.org By inhibiting VEGFR-2, these compounds can disrupt the blood supply to tumors, thereby limiting their growth. semanticscholar.org Compound 5c , for instance, was identified as a potent VEGFR-2 inhibitor with an IC50 value of 0.068 μM. nih.gov Another enzyme target in cancer therapy is Nicotinamide N-methyltransferase (NNMT), which is overexpressed in many cancers and plays a role in tumor survival and drug resistance. mdpi.com NNMT modulates cellular metabolism and the activity of NAD+-dependent enzymes like PARP-1, which is involved in DNA repair. mdpi.com

For their anti-inflammatory effects, nicotinate derivatives frequently target cyclooxygenase (COX) enzymes, particularly the inducible COX-2 isoform. nih.gov As discussed previously, compounds like 4c and 4f are selective COX-2 inhibitors, which accounts for their potent anti-inflammatory properties with a potentially safer gastric profile compared to non-selective NSAIDs. nih.gov

The antifungal mechanism of some nicotinamide derivatives involves the inhibition of succinate dehydrogenase (SDH), a key enzyme in the mitochondrial respiratory chain and the tricarboxylic acid cycle of fungi. acs.org Inhibition of fungal SDH disrupts energy production, leading to fungal cell death. acs.org

Furthermore, enzymes like nicotinate dehydrogenase are involved in the metabolism of nicotinate itself. This enzyme can act on various nicotinate analogs, such as 6-methylnicotinate (B8608588), playing a role in the catabolism of these compounds in certain microorganisms. nih.govexpasy.orgqmul.ac.ukenzyme-database.org In plants, nicotinate N-methyltransferase (NANMT) is a key enzyme that converts nicotinate into trigonelline, thereby maintaining cellular homeostasis of nicotinic acid and modulating plant defense responses. nih.gov

Cyclooxygenase (COX) and Lipoxygenase (5-LOX) Inhibition

The arachidonic acid cascade, which involves the cyclooxygenase (COX) and 5-lipoxygenase (5-LOX) enzymes, is a primary target for anti-inflammatory agents. While direct studies on Ethyl 6-(dimethylamino)-2-methylnicotinate are not available in the current literature, numerous studies have synthesized and evaluated other nicotinic acid derivatives for their COX-inhibitory potential. nih.govnih.gov

Many non-steroidal anti-inflammatory drugs (NSAIDs) function by inhibiting COX enzymes, but their use can be limited by gastrointestinal side effects, largely due to the inhibition of the COX-1 isoform. nih.gov Consequently, research has focused on developing selective COX-2 inhibitors, as COX-2 is primarily induced during inflammation. wikipedia.org Several novel series of nicotinic acid derivatives have shown highly potent and selective COX-2 inhibitory activity, with some candidates demonstrating efficacy comparable or superior to the well-known inhibitor celecoxib. nih.gov The anti-inflammatory effects of these derivatives are often linked to the suppression of pro-inflammatory mediators like TNF-α and IL-6. nih.gov

The development of dual COX/5-LOX inhibitors is an emerging strategy to create anti-inflammatory agents with a broader spectrum of action and potentially enhanced safety profiles, as this approach also inhibits the production of pro-inflammatory leukotrienes. nih.gov

Table 1: COX Inhibition Data for Selected Nicotinic Acid Derivatives Data presented is for structurally related compounds, not this compound.

| Compound | COX-1 IC50 (μM) | COX-2 IC50 (μM) | Selectivity Index (SI) for COX-2 | Reference |

|---|---|---|---|---|

| Compound 4c (Nicotinic Acid Derivative) | 13.12 | 0.07 | 187.43 | nih.gov |

| Compound 4f (Nicotinic Acid Derivative) | 12.83 | 0.07 | 183.29 | nih.gov |

| Celecoxib (Reference Drug) | 15.21 | 0.08 | 190.13 | nih.gov |

| Diclofenac (Reference Drug) | 1.23 | 0.09 | 13.67 | nih.gov |

Nuclear Receptor Modulation (e.g., Nur77)

Nur77 is an orphan nuclear receptor involved in regulating cell apoptosis, metabolism, and inflammation. nih.gov It has emerged as a significant target for the development of anticancer drugs. While its natural ligand remains unknown, various synthetic small molecules have been identified as Nur77 modulators. nih.gov Research into nicotinic acid derivatives has yielded compounds with the ability to modulate Nur77. For instance, a series of novel 1-(2-(6-methoxynaphthalen-2-yl)-6-methylnicotinoyl)-4-substituted semicarbazide/thiosemicarbazide derivatives were designed and synthesized. nih.gov Certain compounds from this series were found to upregulate Nur77 expression and trigger its export from the nucleus, indicating the induction of Nur77-mediated apoptosis. nih.gov This suggests that the substituted nicotinoyl scaffold, which is structurally related to this compound, is a viable framework for developing Nur77 modulators.

Topoisomerase I (TOP1) Targeting

DNA topoisomerase I (TOP1) is a crucial enzyme that relaxes DNA supercoiling during replication and transcription. drugbank.com It is a well-established target for anticancer drugs, with inhibitors like camptothecin (B557342) and its derivatives (e.g., topotecan, irinotecan) being used clinically. drugbank.commdpi.com These agents act by trapping the enzyme-DNA cleavage complex, which leads to lethal DNA breaks in cancer cells. rjraap.com A review of the literature indicates that while various heterocyclic compounds are explored as TOP1 inhibitors, research in this area has not prominently featured nicotinic acid derivatives. nih.gov Currently, there is no available scientific evidence to suggest that this compound or its close analogs have been investigated for or possess activity as TOP1 inhibitors.

Interaction with Nicotinate Dehydrogenase

Nicotinate dehydrogenase (EC 1.17.1.5) is a molybdoenzyme that catalyzes the hydroxylation of nicotinate to 6-hydroxynicotinate. nih.govjmb.or.kr This enzymatic reaction is the initial step in the fermentation of nicotinate by certain anaerobic bacteria, such as Eubacterium barkeri. nih.gov The enzyme exhibits a degree of substrate promiscuity, capable of acting on various nicotinate analogs. qmul.ac.uk Notably, 6-methylnicotinate has been identified as a substrate for this enzyme. qmul.ac.uk Given that this compound features a methyl group at the 2-position of the pyridine ring, it is structurally analogous to known substrates. The enzyme's active site model suggests that the nitrogen atom and the carboxylate group of nicotinate are key for binding. nih.gov It is plausible that after the enzymatic hydrolysis of the ethyl ester to a free carboxylate, the resulting 6-(dimethylamino)-2-methylnicotinic acid could interact with the active site of nicotinate dehydrogenase.

Cellular Biochemical Pathway Interactions

Nicotinamide Adenine (B156593) Dinucleotide (NAD+) Biosynthesis Pathway Modulation

Nicotinamide adenine dinucleotide (NAD+) is an essential coenzyme in all living cells, central to energy metabolism and a required substrate for signaling enzymes like sirtuins and poly(ADP-ribose) polymerases (PARPs). nih.gov Mammalian cells synthesize NAD+ through several pathways, including the de novo pathway from tryptophan and salvage pathways from precursors like nicotinamide (NAM) and nicotinic acid (NA). nih.govjmb.or.kr

The pathway that utilizes nicotinic acid is known as the Preiss-Handler pathway. mdpi.com In this pathway, NA is converted to nicotinic acid mononucleotide (NAMN) by the enzyme nicotinic acid phosphoribosyltransferase (NAPRT). nih.gov NAMN is then adenylylated to form nicotinic acid adenine dinucleotide (NAAD), which is finally amidated to yield NAD+. nih.gov

This compound, as an ethyl ester of a nicotinic acid derivative, is expected to function as a prodrug. Upon entering the body or crossing cell membranes, it can be hydrolyzed by cellular esterases to release the free acid, 6-(dimethylamino)-2-methylnicotinic acid. nih.gov This molecule could then potentially enter the Preiss-Handler pathway, serving as a substrate for NAPRT and contributing to the cellular NAD+ pool.

Effects on Intracellular NAD+ Levels in Mammalian Cells

Supplementation with NAD+ precursors is a strategy to counteract the age-related decline in NAD+ levels and mitigate various metabolic and age-related conditions. nih.gov Studies have shown that providing cells with nicotinic acid or its derivatives can effectively increase intracellular NAD+ concentrations. nih.govnih.gov For example, supplementation with NA led to a significant elevation in NAD+ levels in human keratinocytes. nih.gov

The delivery of nicotinic acid as an ester prodrug, such as ethyl nicotinate, has been shown to facilitate its transport across biological membranes like the skin, where it is subsequently hydrolyzed by esterases to release active nicotinic acid. nih.gov This metabolic activation is crucial for the compound to exert its effects. Research on other nicotinic acid esters and riboside derivatives has confirmed their ability to significantly boost NAD+ concentrations in various mammalian cell lines. Therefore, it is highly probable that this compound can serve as an effective precursor to elevate intracellular NAD+ levels in mammalian cells following its conversion to the corresponding carboxylic acid.

Structure-Activity Relationship (SAR) Studies of Substituted Nicotinates

This section would typically detail how modifications to the core structure of this compound affect its biological activity.

Influence of Substituent Position and Nature on Bioactivity

A thorough SAR study would involve the synthesis of a series of analogs with variations at different positions of the nicotinic acid ring and the ester group. For example, the methyl group at the C2 position could be replaced with other alkyl groups or electron-withdrawing/donating groups to probe the impact on a specific biological activity. Similarly, the ethyl ester could be modified to other esters or amides. The biological data from these analogs would then be compared to establish clear trends. Without such studies, any discussion remains speculative.

Impact of Stereochemistry on Biological Effects

Stereochemistry can be a critical determinant of biological activity. If the derivatives of this compound contained chiral centers, it would be essential to separate and test the individual enantiomers or diastereomers. Often, one stereoisomer is significantly more active than the others, or they may even exhibit different biological effects. The lack of synthesis and testing of stereoisomers of this specific compound class means there is no data to report on this aspect.

Role of the Dimethylamino Moiety in Modulating Biological Activity

The dimethylamino group at the C6 position is a key feature of the target compound. Its electron-donating nature significantly influences the electronic properties of the pyridine ring. An SAR study would typically involve replacing this group with other amino groups (e.g., mono-methylamino, cyclic amines) or other substituents with different electronic properties to understand its role in receptor binding or enzyme inhibition. Without comparative data, the precise contribution of the dimethylamino moiety to the biological activity of this specific scaffold cannot be definitively described.

Data Tables

The request for interactive data tables is contingent on the availability of quantitative data from biological assays. Such tables would typically list the chemical structures of a series of analogs alongside their measured biological activity (e.g., IC50, EC50, Ki values). The absence of published studies on this compound derivatives means that no such data is available to be presented.

Advanced Research Avenues and Future Directions

Development of Novel Therapeutic Lead Compounds from Nicotinate (B505614) Scaffolds

The nicotinate scaffold is a well-established pharmacophore found in numerous therapeutic agents. The parent compound, nicotinic acid (Niacin or Vitamin B3), and its derivatives are known for their roles in treating dyslipidemia and their vasodilatory effects. The structural modifications of the basic nicotinate ring, such as the introduction of methyl, ethyl, and dimethylamino groups seen in Ethyl 6-(dimethylamino)-2-methylnicotinate, are key strategies in drug discovery to modulate potency, selectivity, and pharmacokinetic properties.

Research into complex substituted pyridine (B92270) derivatives has shown their potential as potent inhibitors for various biological targets. For instance, compounds incorporating a dimethylaminoethyl fragment have been investigated as highly potent cyclin-dependent kinase 4/6 (CDK4/6) inhibitors for cancer treatment. nih.gov One such inhibitor demonstrated significant tumor growth inhibition in xenograft models, highlighting the value of this particular functional group in designing effective therapeutic agents. nih.gov

Furthermore, other substituted nicotinates have been explored for different therapeutic applications. A study on 2-ethyl-3-hydroxy-6-methylpyridine (B133580) nicotinate revealed a pronounced retinoprotective effect in a model of retinal ischemia–reperfusion, suggesting potential applications in treating ischemic eye conditions. mdpi.com This effect is attributed to the combined antioxidant and neuroprotective properties of the 3-hydroxypyridine (B118123) and nicotinate components, which improve microcirculation in the retina. mdpi.com These findings suggest that the unique substitution pattern of this compound could confer novel biological activities, making it a candidate for screening against a wide range of therapeutic targets.

Table 1: Examples of Biologically Active Nicotinate Scaffolds

| Compound/Scaffold | Therapeutic Target/Application | Key Research Finding | Reference |

|---|---|---|---|

| 6-(2-(dimethylamino)ethyl)-containing naphthyridine | CDK4/6 Inhibition (Cancer) | Exhibited high potency and selectivity, with significant tumor growth inhibition in preclinical models. | nih.gov |

| 2-ethyl-3-hydroxy-6-methylpyridine nicotinate | Retinoprotection | Prevented ischemic injuries in the fundus and improved retinal microcirculation. | mdpi.com |

| Methyl Nicotinate | Vasodilation (Topical Analgesic) | Acts as a rubefacient, enhancing local blood flow at the site of application. | drugbank.com |

Exploration in Materials Science and Chemo/Biosensing Applications

While the primary focus for nicotinate derivatives has been in the pharmaceutical realm, their unique electronic and coordination properties also make them intriguing candidates for materials science and sensing applications. The pyridine nitrogen and the ester group can act as coordination sites for metal ions, opening possibilities for the development of novel metal-organic frameworks (MOFs), polymers, and sensors.

Currently, there is a lack of specific research exploring this compound for these applications. However, the general class of pyridine derivatives is widely used in the construction of chemosensors. The nitrogen atom in the pyridine ring can interact with analytes through hydrogen bonding or coordination, leading to a detectable change in optical or electrochemical properties. The dimethylamino group on the scaffold of this compound is an electron-donating group which can enhance the fluorescence quantum yield, a desirable property for developing fluorescent sensors. Future research could focus on synthesizing polymers or nanoparticles incorporating this nicotinate derivative to create sensitive and selective sensors for metal ions, environmental pollutants, or biologically important molecules.

Further Elucidation of Mechanism of Action at the Molecular Level

Understanding the precise mechanism of action is crucial for the development of any new compound. For this compound, this remains an area for future investigation. Inferences can be drawn from related, simpler structures like methyl nicotinate. Topically applied methyl nicotinate acts as a peripheral vasodilator by enhancing local blood flow. drugbank.com The proposed mechanism involves the release of prostaglandins, such as Prostaglandin D2, which act on vascular smooth muscles. drugbank.com

The more complex structure of this compound, with its additional methyl and dimethylamino substituents, suggests that its mechanism of action could be significantly different or more specific. The dimethylamino group, in particular, can alter the molecule's polarity, basicity, and ability to form hydrogen bonds, which could lead to interactions with different biological targets. For instance, the retinoprotective effects of the related 2-ethyl-3-hydroxy-6-methylpyridine nicotinate are thought to stem from a combination of antioxidant properties and the ability to reduce glutamate (B1630785) excitotoxicity. mdpi.com Future studies on this compound should involve target identification screens, enzymatic assays, and cellular studies to determine its specific molecular targets and signaling pathways.

Integration of Multiscale Computational Approaches with Experimental Studies for Predictive Modeling

Computational modeling and predictive toxicology are essential tools in modern chemical research and drug discovery, helping to prioritize testing and understand mechanisms of action. researchgate.net For a novel compound like this compound, computational approaches can predict its physicochemical properties, potential biological activities, and toxicity profiles before extensive laboratory work is undertaken.

Methods such as Quantitative Structure-Activity Relationship (QSAR) modeling, molecular docking, and molecular dynamics simulations can be employed. researchgate.net These models leverage data from existing chemical libraries to predict the behavior of new molecules. For example, docking studies could predict the binding affinity of this compound to a range of protein targets, such as kinases or G-protein coupled receptors, based on its 3D structure. By integrating in vitro high-throughput screening data with computational models, researchers can build more accurate predictions for in vivo effects. researchgate.net Such an integrated approach would accelerate the evaluation of this compound and guide the design of future derivatives with improved properties.

Diversification of Synthetic Methodologies for Enhanced Accessibility and Efficiency of Complex Nicotinates

The synthesis of polysubstituted pyridines, including complex nicotinates, is a field of active research, as efficient synthetic routes are crucial for enabling further studies. While a specific synthesis for this compound is not detailed in the available literature, general methods for related compounds provide a clear path forward.

The synthesis of nicotinate esters often starts from nicotinic acid or its precursors. For example, ethyl nicotinate can be prepared via Fischer esterification of nicotinic acid with ethanol (B145695) in the presence of a solid acid catalyst. google.com The synthesis of more substituted nicotinates, such as methyl 6-methylnicotinate (B8608588), can be achieved through oxidation and subsequent esterification of substituted pyridines like 5-ethyl-2-methyl pyridine. environmentclearance.nic.in

A common strategy for creating substituted 2-methylnicotinates involves the condensation of a compound like 1,1,3,3-tetraethoxypropane (B54473) with a β-amino ethyl crotonate in an alcohol solvent. google.com To synthesize the target molecule, this compound, a plausible approach would involve a multi-step synthesis starting from a pre-functionalized pyridine ring. This could involve nucleophilic aromatic substitution to introduce the dimethylamino group at the 6-position of a suitable ethyl 2-methylnicotinate precursor that has a leaving group (e.g., a halogen) at that position. Developing efficient, scalable, and versatile synthetic routes will be paramount for the thorough investigation of this and other complex nicotinate derivatives.

Q & A

Q. Characterization :

- NMR : Proton and carbon NMR confirm substituent positions (e.g., methyl groups at δ 2.72 and 3.91 ppm in pyridine/naphthalene rings).

- HRMS : Validates molecular formula (e.g., measured m/z 461.1787 for C₂₅H₂₂ClN₄O₃).

How can researchers optimize the reaction yield of this compound under varying catalytic conditions?

Advanced

Yield optimization requires systematic parameter testing:

- Catalysts : Evaluate acid catalysts (e.g., camphor sulfonic acid) vs. base catalysts for cyclization efficiency.

- Solvent polarity : Test polar aprotic (DMF) vs. protic (ethanol) solvents for intermediate stability.

- Temperature : Monitor reflux conditions (e.g., 80–120°C) to balance reaction rate and byproduct formation.

- Molar ratios : Adjust stoichiometry of hydrazine hydrate to nicotinate ester (e.g., 1:1 to 1:2) to minimize unreacted starting material.

Data Analysis : Use HPLC or GC-MS to quantify yield and purity. Tabulate results for cross-comparison:

| Condition | Yield (%) | Purity (%) |

|---|---|---|

| Camphor sulfonic acid | 85 | 98 |

| No catalyst | 32 | 75 |

Which spectroscopic techniques are most effective for confirming the structure of this compound?

Q. Basic

- ¹H/¹³C NMR : Identifies substituent positions and electronic environments. For example, dimethylamino protons appear as broad peaks at δ 2.72 ppm.

- HRMS : Confirms molecular formula via exact mass (e.g., error < 3 ppm).

- IR Spectroscopy : Detects functional groups (e.g., ester C=O stretch at ~1700 cm⁻¹).

Validation : Cross-reference data with computational predictions (e.g., DFT for NMR chemical shifts).

How should researchers address discrepancies in spectral data (e.g., NMR shifts) when characterizing derivatives?

Q. Advanced

Replicate experiments : Ensure consistency in sample preparation (e.g., deuterated solvent, concentration).

Alternative techniques : Use 2D NMR (COSY, HSQC) to resolve overlapping signals.

Literature comparison : Compare observed shifts with structurally analogous compounds (e.g., ethyl nicotinate derivatives).

Computational validation : Perform DFT calculations to predict expected shifts and identify outliers.

What safety precautions are necessary when handling this compound in laboratory settings?

Q. Basic

- Personal protective equipment (PPE) : Gloves, lab coat, and goggles to prevent skin/eye contact.

- Ventilation : Use fume hoods during synthesis to avoid inhalation of vapors.

- Storage : Keep in a cool, dry place away from incompatible materials (e.g., strong oxidizers).

What strategies can be employed to analyze the stability and degradation products of this compound under different storage conditions?

Q. Advanced

- Accelerated stability studies : Expose the compound to elevated temperatures (40–60°C) and humidity (75% RH) for 1–3 months.

- Analytical methods : Use HPLC-MS to detect degradation products (e.g., hydrolysis of the ester group).

- Kinetic modeling : Calculate degradation rate constants to predict shelf life.

How can researchers design a reproducible synthesis protocol to ensure consistency across experiments?

Q. Basic

- Documentation : Record exact reaction parameters (e.g., solvent volume, stirring speed).

- Quality control : Implement in-process checks (TLC, FTIR) to monitor reaction progress.

- Batch testing : Synthesize multiple batches under identical conditions to validate reproducibility.

What computational methods are suitable for predicting the reactivity of this compound in biological systems?

Q. Advanced

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.